molecular formula C7H6N2O B12366872 4-methyl-2-oxo-3H-pyridine-3-carbonitrile

4-methyl-2-oxo-3H-pyridine-3-carbonitrile

Cat. No.: B12366872
M. Wt: 134.14 g/mol
InChI Key: KMGIPAQBJWYPGB-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3H-pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methyl group, an oxo group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3H-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines in an ethanol-water mixture (3:1 v/v) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form different derivatives.

    Substitution: The methyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-2-oxo-3H-pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-methyl-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3,6H,1H3

InChI Key

KMGIPAQBJWYPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC(=O)C1C#N

Origin of Product

United States

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